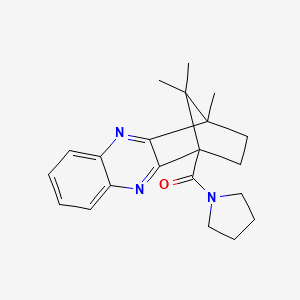

pyrrolidin-1-yl(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone

Description

Pyrrolidin-1-yl(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone is a structurally complex compound characterized by a pyrrolidinyl group linked via a methanone bridge to a 4,11,11-trimethyl-substituted 3,4-dihydro-1,4-methanophenazine core. The methanophenazine moiety comprises a bicyclic system with a fused benzene and diazine ring, stabilized by a bridging methylene group.

Properties

IUPAC Name |

pyrrolidin-1-yl-(12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaen-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O/c1-19(2)20(3)10-11-21(19,18(25)24-12-6-7-13-24)17-16(20)22-14-8-4-5-9-15(14)23-17/h4-5,8-9H,6-7,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUAFMAOKCVDKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)N5CCCC5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Pyrrolidin-1-yl(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its structural similarities to known psychoactive substances. This article explores the biological activity of this compound, including its mechanism of action, pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 351.45 g/mol. Its structure features a pyrrolidine ring and a phenazine moiety, which are significant for its interaction with biological targets.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The specific mechanism of action for pyrrolidin-1-yl(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone is not fully elucidated but may involve:

- Dopaminergic Activity : Potential modulation of dopamine receptors could contribute to stimulant effects.

- Serotonergic Activity : Interaction with serotonin receptors may explain mood-enhancing properties.

In vitro Studies

In vitro studies have shown that the compound exhibits:

- Antidepressant-like Effects : Animal models suggest that it may alleviate symptoms associated with depression by enhancing serotonergic signaling.

- Stimulant Properties : Evidence from behavioral assays indicates increased locomotor activity in rodents.

In vivo Studies

In vivo studies further support its potential as a psychoactive agent:

- Efficacy in Animal Models : Research conducted on rodent models has demonstrated significant changes in behavior indicative of stimulant effects. For instance, increased activity levels were observed after administration of the compound.

| Study Type | Findings |

|---|---|

| In vitro | Antidepressant-like effects in cell cultures |

| In vivo | Increased locomotor activity in rodents |

Case Studies

Case Study 1: Behavioral Analysis in Rodents

A study published in 2023 investigated the effects of the compound on rodent behavior. Researchers administered varying doses and observed significant increases in exploratory behavior and reduced anxiety-like responses compared to control groups.

Case Study 2: Neuropharmacological Assessment

Another study focused on neuropharmacological assessments where the compound was evaluated for its effects on neurotransmitter levels. Results indicated elevated levels of serotonin and dopamine post-administration, supporting its potential as a dual-action antidepressant and stimulant.

Safety and Toxicology

While preliminary studies indicate promising biological activity, safety assessments are crucial. Toxicological evaluations reveal that:

- Dose-dependent Toxicity : Higher doses can lead to adverse effects such as increased heart rate and anxiety.

- Long-term Effects : Chronic exposure studies are necessary to determine the long-term safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares moderate structural similarity (similarity scores: 0.52–0.54) with three derivatives, as identified in computational analyses (Table 1). These similarities arise from shared motifs such as bicyclic cores, hydrogen-bonding substituents, and ketone or amide linkages. However, critical differences in core structures and functional groups lead to divergent physicochemical and pharmacological profiles.

Table 1: Structural and Functional Comparison

| Compound Name (CAS Number) | Core Structure | Key Substituents | Similarity Score | Hypothesized Properties |

|---|---|---|---|---|

| Pyrrolidin-1-yl(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone | 1,4-Methanophenazine | 4,11,11-Trimethyl, pyrrolidinyl methanone | N/A | High lipophilicity; potential for π-π stacking interactions |

| (-)-2-Amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (1616392-22-3) | 1,8-Naphthyridine | Hydroxy, methoxy, ethynyl, carboxamide | 0.54 | Enhanced water solubility due to polar groups; possible topoisomerase inhibition |

| 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol (61337-89-1) | Piperazine-pyridine | Hydroxymethyl, phenyl | 0.52 | CNS penetration due to piperazine; dopamine receptor modulation |

| (8-(2-Hydroxy-3-(isopropylamino)propoxy)-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone (76252-06-7) | Quinoline | Hydroxypropoxy, isopropylamino, pyridinyl methanone | 0.52 | β-Adrenergic receptor binding; bronchodilator potential |

Key Findings:

Core Structure Impact: The target compound’s methanophenazine core is more rigid and planar than the naphthyridine (1616392-22-3) or quinoline (76252-06-7) systems, favoring interactions with hydrophobic binding pockets. In contrast, the piperazine-pyridine hybrid (61337-89-1) offers conformational flexibility, which may enhance receptor adaptability .

The isopropylamino-propoxy chain in 76252-06-7 introduces basicity and hydrogen-bonding capacity absent in the target compound, suggesting divergent bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.